molecular formula C10H11N7 B7547183 N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7547183
M. Wt: 229.24 g/mol
InChI Key: ROEOXSOLVTXREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as PEP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of drug development.

Mechanism of Action

The mechanism of action of PEP is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various cellular processes. For example, PEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. PEP has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using PEP in lab experiments is its relatively simple synthesis method and high yields. In addition, PEP has been extensively studied, and its biological effects are well-documented. However, one limitation of using PEP in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for PEP research. One area of interest is the development of PEP-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of PEP-based anti-cancer drugs. In addition, further research is needed to fully understand the mechanism of action of PEP and its potential side effects.

Synthesis Methods

PEP can be synthesized through a multistep process starting with the reaction of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one with 2-bromoethylpyrazole. The resulting intermediate is then subjected to a Suzuki coupling reaction with arylboronic acid to yield PEP. The synthesis of PEP is relatively straightforward and can be achieved with high yields.

Scientific Research Applications

PEP has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. PEP has been found to inhibit the activity of certain enzymes involved in the inflammatory response, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, PEP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of anti-cancer drugs. PEP has also been found to have antiviral activity against the hepatitis C virus, making it a possible treatment option for this disease.

properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7/c1-2-15-17(4-1)5-3-11-9-8-6-14-16-10(8)13-7-12-9/h1-2,4,6-7H,3,5H2,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOXSOLVTXREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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